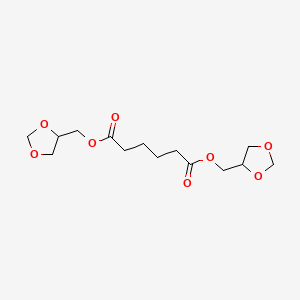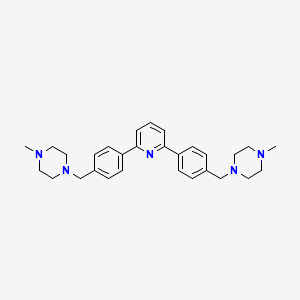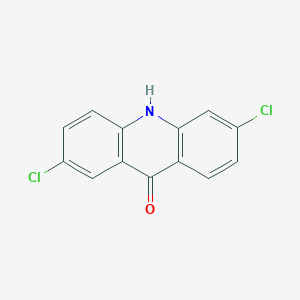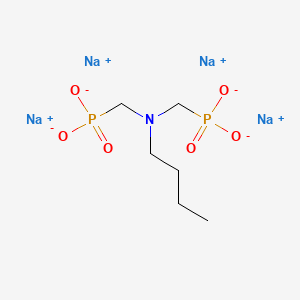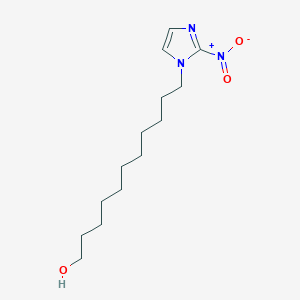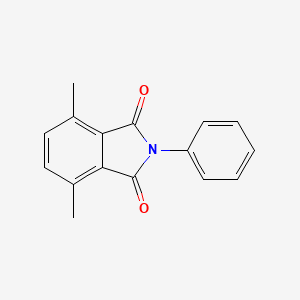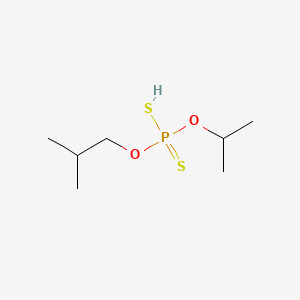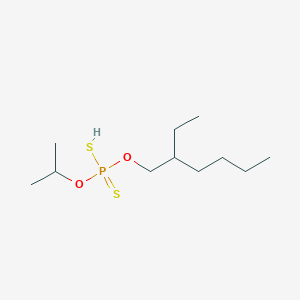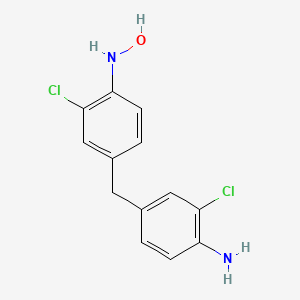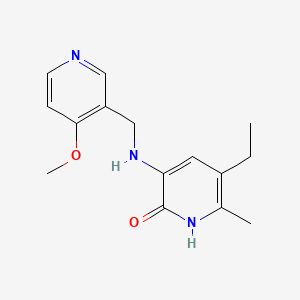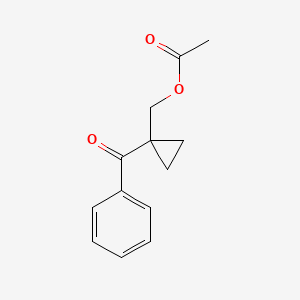
(1-Benzoylcyclopropyl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzoylcyclopropyl)methyl acetate is an organic compound that belongs to the class of esters It features a cyclopropyl ring bonded to a benzoyl group and an acetate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzoylcyclopropyl)methyl acetate typically involves the esterification of (1-Benzoylcyclopropyl)methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(1-Benzoylcyclopropyl)methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield (1-Benzoylcyclopropyl)methanol and acetic acid.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The acetate group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophilic substitution reactions often use amines or other nucleophiles in the presence of a base.
Major Products Formed
Hydrolysis: (1-Benzoylcyclopropyl)methanol and acetic acid.
Reduction: (1-Benzoylcyclopropyl)methanol.
Substitution: Various amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-Benzoylcyclopropyl)methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Benzoylcyclopropyl)methyl acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active (1-Benzoylcyclopropyl)methanol, which can then interact with enzymes or receptors in biological systems. The benzoyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl acetate: A simpler ester with similar reactivity but lacking the cyclopropyl and benzoyl groups.
Ethyl acetate: Another simple ester used as a solvent with similar chemical properties.
Benzyl acetate: Contains a benzyl group instead of a cyclopropyl group, used in fragrances and flavorings.
Uniqueness
(1-Benzoylcyclopropyl)methyl acetate is unique due to the presence of the cyclopropyl ring, which imparts strain and reactivity to the molecule. The benzoyl group also adds to its distinct chemical properties, making it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
51175-74-7 |
|---|---|
Fórmula molecular |
C13H14O3 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
(1-benzoylcyclopropyl)methyl acetate |
InChI |
InChI=1S/C13H14O3/c1-10(14)16-9-13(7-8-13)12(15)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
Clave InChI |
CZQWWSJFVDFWON-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1(CC1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


